3,6-Dichloro-4-nitro-1H-indazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

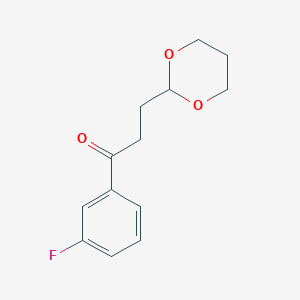

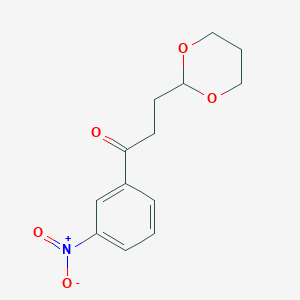

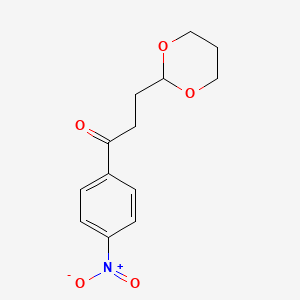

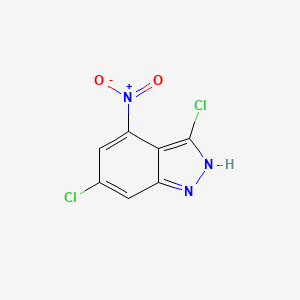

3,6-Dichloro-4-nitro-1H-indazole is a chemical compound with the molecular formula C7H3Cl2N3O2 . It is a type of indazole, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring .

Synthesis Analysis

The synthesis of indazole derivatives has been a subject of interest in recent years due to their diverse biological activities . An efficient pathway for the synthesis of 3-chloro-6-nitro-1H-indazole derivatives involves 1,3-dipolar cycloaddition on dipolarophile compounds . The synthesis of 3,6-Dichloro-4-nitro-1H-indazole specifically is not detailed in the available literature.Molecular Structure Analysis

Indazoles usually contain two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-indazole form is more thermodynamically stable than the 2H-indazole, making it the predominant tautomer . The exact molecular structure of 3,6-Dichloro-4-nitro-1H-indazole is not provided in the available literature.科学的研究の応用

Synthesis and Biological Importance

- Synthesis of Azetidinone Derivatives : A study by Samadhiya et al. (2012) reported the synthesis of 2-azetidinone derivatives of 6-nitro-1H-indazole, which showed significant antibacterial, antifungal, antitubercular, and anti-inflammatory activities. This highlights the potential of 3,6-dichloro-4-nitro-1H-indazole derivatives in the field of medicinal chemistry (Samadhiya, Sharma, Srivastava, & Srivastava, 2012).

Inhibition of Nitric Oxide Synthase

- Inhibition of Nitric Oxide Synthase Activity : Research by Babbedge et al. (1993) demonstrated that 7-nitro indazole, a related compound, is a potent and competitive inhibitor of rat brain nitric oxide synthase (NOS) in vitro. It also inhibits NOS in different brain regions and the adrenal gland in vivo (Babbedge, Bland-Ward, Hart, & Moore, 1993).

Antiproliferative and Antibacterial Activity

- Antiproliferative and Antibacterial Properties : A study by Cuartas et al. (2019) on substituted benzo[g]indazoles, including 6-nitro derivatives, found them to exhibit notable antiproliferative activity against cancer cell lines and antibacterial activity. This suggests the potential of 3,6-dichloro-4-nitro-1H-indazole derivatives in cancer therapy and infection control (Cuartas, Crespo, Priego, Persoons, Daelemans, Camarasa, Insuasty, & Pérez-Pérez, 2019).

Antileishmanial Activity

- Novel Antileishmanial Candidates : Abdelahi et al. (2021) disclosed an efficient synthesis pathway for 3-chloro-6-nitro-1H-indazole derivatives. These compounds demonstrated promising antileishmanial activity, highlighting the potential of 3,6-dichloro-4-nitro-1H-indazole in the treatment of leishmaniasis (Abdelahi, El Bakri, Lai, Subramani, Anouar, Ahmad, Benchidmi, Mague, Popović-Djordjević, & Goumri‐Said, 2021).

Safety And Hazards

While specific safety and hazard information for 3,6-Dichloro-4-nitro-1H-indazole is not available, general safety measures for handling similar chemical compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

特性

IUPAC Name |

3,6-dichloro-4-nitro-2H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2N3O2/c8-3-1-4-6(7(9)11-10-4)5(2-3)12(13)14/h1-2H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWKZNOAASZIJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Cl)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646519 |

Source

|

| Record name | 3,6-Dichloro-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dichloro-4-nitro-1H-indazole | |

CAS RN |

885522-69-0 |

Source

|

| Record name | 3,6-Dichloro-4-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885522-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dichloro-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。